molecular formula C30H46O7 B15086991 Phorbol-12-decanoate

Phorbol-12-decanoate

Cat. No.: B15086991
M. Wt: 518.7 g/mol
InChI Key: LXYSVTVLQYLWKR-LKSXOGJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol-12-decanoate (CAS 76423-68-2) is a phorbol ester with the molecular formula C30H46O7 and a molecular weight of 518.69 g/mol . As a phorbol ester, it is structurally related to compounds known to modulate the activity of Protein Kinase C (PKC) and other cell signaling pathways . While specific research applications for this compound are not well-documented in the available literature, related phorbol esters are widely used as potent tools in biochemical research. For instance, phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are high-affinity activators of PKC, inducing membrane translocation of the enzyme and are used to study processes like cell differentiation, apoptosis, and tumor promotion . Other analogs, such as 4α-phorbol 12,13-didecanoate (4α-PDD), are known to act as potent agonists of the TRPV4 ion channel without activating PKC, making them valuable for researching calcium signaling and sensory biology . The structural activity relationships of phorbol esters indicate that variations in the ester side chains, such as chain length, can significantly influence their biological potency and specificity for different molecular targets like PKC isozymes or TRP channels . This compound is intended for research purposes only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans .

Properties

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate

InChI

InChI=1S/C30H46O7/c1-6-7-8-9-10-11-12-13-23(32)37-26-19(3)29(35)21(24-27(4,5)30(24,26)36)15-20(17-31)16-28(34)22(29)14-18(2)25(28)33/h14-15,19,21-22,24,26,31,34-36H,6-13,16-17H2,1-5H3/t19-,21+,22-,24-,26-,28-,29-,30-/m1/s1

InChI Key

LXYSVTVLQYLWKR-LKSXOGJWSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C

Origin of Product

United States

Preparation Methods

Chemical Esterification Strategies

This compound is synthesized via esterification of phorbol’s C-12 hydroxyl group with decanoic acid. Key considerations include:

  • Reagent Selection : Decanoyl chloride or decanoic anhydride is preferred for high reactivity.
  • Base Catalysis : Triethylamine or pyridine neutralizes HCl byproducts, driving the reaction forward.
  • Solvent Systems : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of the acylating agent.

Example Protocol :

  • Dissolve phorbol (1.0 equiv) in anhydrous THF under nitrogen.
  • Add decanoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Overcoming Regioselectivity Challenges

Phorbol contains three hydroxyl groups (C-12, C-13, and C-20), necessitating protective strategies to avoid polyesterification. The Baran synthesis inherently protects C-13 and C-20 hydroxyls during phorbol assembly, leaving C-12 exposed for selective acylation. If unprotected, temporary silylation (e.g., using tert-butyldimethylsilyl chloride) can mask C-13 and C-20 prior to esterification.

Purification and Analytical Characterization

Chromatographic Techniques

Crude reaction mixtures are purified using flash chromatography or HPLC. Reverse-phase HPLC (C18 column, methanol:water gradient) effectively separates this compound from unreacted phorbol and diesters.

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (CDCl$$ _3 $$) shows a triplet at δ 4.50 ppm (C-12 ester oxygen linkage) and a multiplet at δ 5.30 ppm (C-13 hydroxyl).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 531.3 [M+H]$$ ^+ $$.

Applications and Implications of Synthetic this compound

Biological Studies

This compound’s reduced metabolic stability compared to PMA makes it a tool for transient PKC activation studies. In BALB/c 3T3 cells, it induces 2-deoxyglucose uptake at 1/40th the potency of phorbol-13-decanoate, highlighting the importance of regiochemistry.

Chemical Reactions Analysis

Table 1: Synthetic Routes to Phorbol Derivatives

StepReaction TypeKey Reagents/ConditionsOutcome
1CyclopropanationRhodium catalysis, diazo compoundsForms fused cyclopropane rings
2Oxidation (C-12/13)TFDOIntroduces diketone intermediates
3EsterificationDecanoic acid, DCC/DMAPYields PDD

Hydrolysis and Stability

The ester groups in PDD are susceptible to hydrolysis under acidic or alkaline conditions, regenerating phorbol and decanoic acid:

  • pH-Dependent Degradation : In aqueous solutions, PDD undergoes slow hydrolysis, particularly at elevated temperatures or extreme pH .

  • Biological Relevance : Hydrolysis in vivo may reduce its potency as a protein kinase C (PKC) activator, though its lipophilic decanoate chains enhance membrane permeability .

Biological Activity and Receptor Interactions

PDD’s chemical structure drives its interactions with biological targets:

  • PKC Activation : Like other phorbol esters, PDD binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) and inducing conformational activation .

  • TRPV4 Agonism : PDD selectively activates the TRPV4 ion channel, with submicromolar efficacy in calcium influx assays .

Table 2: Biological Activity of PDD and Analogs

CompoundTargetEC₅₀ (Calcium Uptake)Kᵢ (Receptor Binding)Selectivity
PDDTRPV470 nM>10,000 nM>100x
Phorbol-12-myristate-13-acetate (PMA)PKC10 nM1 nM10x

Derivatization and Functional Analogues

Modifications to PDD’s ester groups or hydroxyl sites alter its activity:

  • 20-Homovanillate Derivatives : Replacing one decanoate with a homovanillate group (PDDHV) enhances TRPV4 selectivity over PKC, demonstrating >100-fold preference for calcium influx vs. receptor binding .

  • Methylation at C-4 : 4α-PDD (a stereoisomer) shows reduced PKC activation but retains TRPV4 agonism, highlighting the role of stereochemistry in target specificity .

Comparison with Similar Compounds

Phorbol-12-decanoate vs. Phorbol-12,13-didecanoate (PDD)

Phorbol-12,13-didecanoate (PDD) contains decanoate groups at both C12 and C13 positions. While PDD is metabolized slowly in cells like hamster fibroblasts, its breakdown yields this compound and phorbol-13-decanoate as primary metabolites. Notably, this compound is virtually inactive in assays measuring ornithine decarboxylase induction and 2-deoxyglucose uptake, whereas PDD retains significant bioactivity (17–40 times more potent) . This suggests that dual esterification at C12 and C13 is critical for sustaining biological activity, possibly by stabilizing interactions with PKC isoforms.

This compound vs. Phorbol-13-decanoate

The positional isomer phorbol-13-decanoate, produced during PDD metabolism, demonstrates markedly reduced activity. For example, it is 17–40 times less potent than PDD in cellular assays, while this compound is nearly inactive . This underscores the importance of C12 esterification over C13 for maintaining functional interactions with target proteins.

This compound vs. Phorbol-12-myristate-13-acetate (PMA/TPA)

PMA/TPA, a benchmark PKC activator, features a myristate (14-carbon) group at C12 and an acetate at C13. Key differences include:

  • Binding Affinity: PMA exhibits an 80-fold enhanced binding affinity to membrane-associated PKCδ compared to soluble isoforms, whereas this compound shows only a 6-fold enhancement .
  • Metabolic Stability: PMA undergoes rapid cellular metabolism, while this compound derivatives like PDD are degraded more slowly, suggesting that longer acyl chains may impede enzymatic hydrolysis .
  • Biological Activity: PMA is a potent tumor promoter and immune modulator, whereas this compound’s activity is context-dependent—inactive in certain signaling assays but effective against CHIKV .

This compound vs. Shorter-Chain Analogs (e.g., Phorbol-12-acetate)

The chain length of the C12 ester profoundly influences bioactivity. Phorbol-12-acetate (C2 chain) shows negligible antiviral activity (EC50 >245 µM), whereas this compound (C10) is 50-fold more potent against CHIKV . This aligns with SAR principles where longer acyl chains enhance membrane anchoring and target engagement.

This compound vs. 4α-Phorbol-12,13-didecanoate

The α-configuration at C4 abolishes bioactivity. 4α-Phorbol-12,13-didecanoate, unlike its β-configured analogs, is inactive in PKC activation assays, emphasizing the necessity of the β-oriented hydroxyl group for binding to PKC’s C1 domain .

Q & A

Basic: What validated analytical methods are recommended for quantifying Phorbol-12-decanoate in biological matrices?

Answer:
Quantification requires high precision and sensitivity. Use reverse-phase HPLC coupled with UV detection (λ = 235–280 nm) for routine analysis. For trace-level detection, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. Calibration curves should be validated using matrix-matched standards to account for interference . Ensure instrument precision aligns with the "3σ rule" for limit of detection (LOD) calculations.
Example Protocol:

StepParameterSpecification
1ColumnC18, 3.5 µm, 2.1 × 150 mm
2Mobile PhaseAcetonitrile:Water (70:30 v/v)
3Flow Rate0.3 mL/min
4DetectionMS/MS transitions: m/z 469 → 331 (quantifier)

Reference Standards: Use deuterated analogs (e.g., this compound-d4) for internal standardization to minimize matrix effects .

Basic: What synthetic strategies ensure high-purity this compound for in vitro studies?

Answer:
this compound is synthesized via esterification of phorbol with decanoic acid. Key steps:

Activation of Decanoic Acid: Use N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Purification: Employ silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization in acetone.

Purity Validation: Confirm ≥98% purity via 1H-NMR (δ 5.68 ppm for phorbol backbone protons) and HPLC-ELSD .

Advanced: How can conflicting data on this compound’s activation of PKC isoforms be resolved?

Answer: Discrepancies often arise from isoform-specific sensitivities or assay conditions.

  • Methodological Adjustments:
    • Use isoform-specific inhibitors (e.g., Gö6983 for PKCα) to isolate responses.
    • Standardize cell lines (e.g., HEK293 vs. primary macrophages) and PKC translocation assays (e.g., GFP-tagged PKC constructs) .
  • Statistical Rigor: Apply meta-analysis to compare datasets, focusing on effect sizes rather than p-values alone. Report confidence intervals to highlight variability .

Advanced: How to design experiments assessing off-target effects of this compound in kinase signaling pathways?

Answer:
Adopt the PICOT framework for structured hypothesis testing:

ComponentExample
P opulationHEK293 cells
I ntervention100 nM this compound, 30 min exposure
C omparatorPhorbol-12-myristate-13-acetate (PMA)
O utcomePhosphoproteomics (LC-MS/MS) to identify non-PKC targets
T ime0, 15, 30, 60 min post-treatment

Include kinome-wide profiling using PamGene® arrays to capture off-target kinase activation .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer: Stability is pH- and temperature-dependent.

  • Short-Term Storage: -20°C in anhydrous DMSO (≤1 week).
  • Long-Term Stability: -80°C under argon, with desiccant (≤6 months).
  • Degradation Testing: Monitor via HPLC for breakdown products (e.g., phorbol aglycone). Report degradation rates using Arrhenius kinetics for predictive modeling .

Advanced: How to optimize dose-response studies for this compound in primary cell cultures?

Answer:

  • Variable Optimization:
    • Cell Density: 70–80% confluency to avoid contact inhibition.
    • Serum Starvation: 2–4 hours pre-treatment to reduce basal PKC activity.
  • Data Analysis: Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) in GraphPad Prism. Report EC50 values with 95% confidence intervals .

Advanced: What strategies mitigate batch-to-batch variability in this compound bioactivity assays?

Answer:

  • Standardized Protocols: Pre-treat cells with calcium chelators (e.g., BAPTA-AM) to synchronize PKC activation thresholds.
  • Inter-laboratory Calibration: Share reference samples (e.g., NIST-traceable standards) across collaborators. Use Z'-factor >0.5 to validate assay robustness .

Basic: How to validate the specificity of this compound antibodies in immunohistochemistry?

Answer:

  • Negative Controls: Pre-incubate antibodies with excess this compound (10× molar ratio) to block binding.
  • Cross-Reactivity Testing: Compare staining patterns in PKC-knockout vs. wild-type tissues. Use Western blot (10% SDS-PAGE) to confirm antibody specificity .

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